Benzyl 2-ethenyl-4-fluorophenyl ether
Overview
Description
Benzyl 2-ethenyl-4-fluorophenyl ether is an organic compound characterized by the presence of a benzyl group, an ethenyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-ethenyl-4-fluorophenyl ether are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form resonance-stabilized carbocations .
Mode of Action
This compound interacts with its targets through various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can undergo either SN1 or SN2 reactions, depending on the nature of the halide .
Biochemical Pathways
The compound affects several biochemical pathways, primarily those involving the transformation of benzylic ethers . These transformations include oxidative cleavage, reduction, and various types of substitutions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the case of oxidative cleavage of benzylic ethers, the compound can yield aromatic aldehydes and alcohols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of its reactions can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethenyl-4-fluorophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 2-ethenyl-4-fluorophenol and benzyl bromide in the presence of a strong base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the ethenyl group to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted fluorophenyl ethers.
Scientific Research Applications
Benzyl 2-ethenyl-4-fluorophenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Benzyl 4-fluorophenyl ether: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
2-Ethenyl-4-fluorophenyl ether: Lacks the benzyl group, which may reduce its binding affinity in biological systems.
Benzyl 2-ethenylphenyl ether: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
Uniqueness: Benzyl 2-ethenyl-4-fluorophenyl ether is unique due to the combination of the benzyl, ethenyl, and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethenyl-4-fluoro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEMEICIURLGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262619 | |
Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402003-99-9 | |
Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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